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Cat. No.: B15412264

Get Quote

Technical Deep Dive: Ac-SHAVSS-NH2 (HAV6)
Functional Characterization & Therapeutic Utility in Paracellular Transport Modulation

Executive Summary
Ac-SHAVSS-NH2, commonly referred to in literature as HAV6, is a synthetic hexapeptide

derived from the EC1 extracellular domain of E-cadherin. Its primary biological function is the

antagonism of homophilic E-cadherin interactions, which consequently modulates the porosity

of Adherens Junctions (AJs) and Tight Junctions (TJs). Unlike non-specific permeation

enhancers, HAV6 acts via a targeted mechanism involving the His-Ala-Val (HAV) cell adhesion

recognition motif. This guide details its molecular architecture, mechanism of action, and

validated protocols for its use as a "peptide shuttle" to overcome biological barriers such as the

Blood-Brain Barrier (BBB) and the intestinal mucosa.
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The peptide sequence Ac-Ser-His-Ala-Val-Ser-Ser-NH2 is engineered for stability and

specificity.

Component Sequence/Structure Function

N-Cap Acetyl (Ac-)

Prevents N-terminal

degradation by

aminopeptidases; enhances

helicity potential.

Core Motif His-Ala-Val (HAV)

The conserved recognition

sequence found in the EC1

domain of Type I classical

cadherins (E-, N-, P-cadherin).

Essential for strand-swapping

dimerization.

Flanking Ser-Ser (C-term)

Mimics the native E-cadherin

sequence context; provides

solubility and spacer length.

C-Cap Amide (-NH2)

Neutralizes C-terminal charge

to mimic the native protein

backbone; prevents

carboxypeptidase degradation.

Structural Homology
The HAV motif (residues 79–81 in mature E-cadherin) is the "adhesive face" of the protein. In

the native state, a tryptophan residue (Trp2) from an opposing E-cadherin molecule docks into

a hydrophobic pocket adjacent to the HAV motif. HAV6 acts as a competitive inhibitor, flooding

the extracellular space with "decoy" HAV motifs that bind to the adhesive pockets of cellular E-

cadherin, preventing cell-cell ligation.

Mechanism of Action: Junctional Modulation
The biological activity of Ac-SHAVSS-NH2 is not limited to simple surface adhesion blocking; it

triggers a cascade that increases paracellular permeability.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15412264/docs?utm_src=pdf-body#ac-ser-his-ala-val-ser-ser-nh2-peptide-biological-function
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15412264?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The "Adhesion-to-Permeability" Cascade
Competitive Binding: HAV6 binds to the EC1 domain of E-cadherin on the cell surface.

Dimer Disruption: This binding prevents the formation of trans-homodimers between

adjacent cells.

AJ Disassembly: Loss of E-cadherin ligation destabilizes the Adherens Junction.

Cytoskeletal Crosstalk: The AJ is mechanically linked to the Tight Junction (TJ) via the actin

cytoskeleton. AJ relaxation triggers a secondary opening of the TJs (modulation of Claudin-5

and Occludin interactions).

Pore Formation: This results in the formation of transient pores (approx. radius < 5–10 nm)

allowing paracellular flux of small-to-medium molecules (e.g., Lysozyme, small molecule

drugs).

Signaling Pathway Visualization
The following diagram illustrates the transition from peptide binding to paracellular opening.
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Figure 1: Mechanistic pathway of HAV6-mediated junctional modulation. Blue nodes indicate

the therapeutic input/output; Red nodes indicate structural barriers.

Biological Applications & Efficacy Data
Blood-Brain Barrier (BBB) Delivery
HAV6 has been validated as a modulator to enhance the delivery of diagnostic and therapeutic

agents across the BBB.

Selectivity: Unlike cholinergic modulators, HAV6 targets the intercellular junction specifically,

reducing off-target neuronal firing risks.

Cargo Size Limit: Effective for small molecules and small proteins (up to ~25 kDa).

Comparative Efficacy Table
The following table summarizes the transport efficiency of HAV6 compared to other modulators

and controls in in vivo (murine) and in vitro (Caco-2) models.

Modulator Sequence Target
Cargo
Permitted

Cargo
Blocked

Mechanism

HAV6
Ac-SHAVSS-

NH2

E-Cadherin

(EC1)

Lysozyme (14

kDa), Gd-

DTPA

IgG mAb

(150 kDa),

Fibronectin

Transient

Pore

Formation

(Small)

ADT5

Ac-

CDTPPVC-

NH2

E-Cadherin

(Loop)

Lysozyme,

Albumin (65

kDa), IgG

Fibronectin

Transient

Pore

Formation

(Large)

ADH-1
Ac-CHAVC-

NH2
N-Cadherin

N/A (Tumor

vasculature)
N/A

Angiogenesis

Inhibition

Control Scrambled Non-specific None All Inert

Experimental Protocols
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Peptide Synthesis (SPPS)
Objective: Synthesize high-purity (>95%) Ac-SHAVSS-NH2 for biological assays.

Methodology: Fmoc/tBu Solid Phase Peptide Synthesis.

Resin Loading: Use Rink Amide MBHA resin (0.5–0.7 mmol/g) to generate the C-terminal

amide.

Coupling:

Deprotect Fmoc with 20% Piperidine in DMF (2 x 5 min).

Activate amino acids (5 eq) using HBTU/HOBt/DIEA in DMF.

Couple for 45–60 min.

Note: Double couple the His-Ala junction to prevent racemization or incomplete coupling

due to steric hindrance.

N-Terminal Acetylation: After final Fmoc removal, treat resin with Acetic

Anhydride/Pyridine/DMF (1:1:8) for 20 min.

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18

column) using a Water/Acetonitrile gradient (0.1% TFA).

QC: Verify via ESI-MS (Expected [M+H]+: ~627.6 Da).

In Vitro Paracellular Permeability Assay
Objective: Quantify the ability of HAV6 to open tight junctions in Caco-2 monolayers.

Workflow Visualization:

Cell Culture
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21 Days
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Figure 2: Caco-2 Permeability Assay Workflow.

Detailed Steps:

Culture: Seed Caco-2 cells (1 x 10^5 cells/cm²) on Transwell® polycarbonate filters (0.4 μm

pore size). Culture for 21 days to establish differentiated monolayers.

Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER

> 300 Ω·cm².

Treatment:

Wash cells with HBSS.

Add Ac-SHAVSS-NH2 (dissolved in HBSS) to the apical chamber. Optimal Concentration:

0.5 mM (500 μM).

Incubate for 1–4 hours at 37°C.

Flux Measurement:

Add paracellular marker (e.g., FITC-Dextran 4kDa or Lucifer Yellow) to the apical

chamber.

Sample basolateral media every 30 mins.

Calculation: Calculate Apparent Permeability Coefficient (

) using the equation:

Where

is flux rate,

is surface area, and

is initial concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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